molecular formula C17H21ClN2O B13739572 9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride CAS No. 41734-81-0

9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride

Cat. No.: B13739572
CAS No.: 41734-81-0
M. Wt: 304.8 g/mol
InChI Key: WOHNEMZGSXURTM-UHFFFAOYSA-N
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Description

9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbazole core substituted with a dimethylaminoethyl group and a methoxy group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the alkylation of 3-methoxycarbazole with 2-dimethylaminoethyl chloride in the presence of a base, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features but different functional groups, used in polymer chemistry.

    2-(Dimethylamino)ethanethiol hydrochloride: Another related compound with a thiol group, used in various chemical syntheses.

Uniqueness

9-(2-Dimethylaminoethyl)-3-methoxycarbazole hydrochloride is unique due to its specific combination of functional groups and the presence of the carbazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

41734-81-0

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

2-(3-methoxycarbazol-9-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H20N2O.ClH/c1-18(2)10-11-19-16-7-5-4-6-14(16)15-12-13(20-3)8-9-17(15)19;/h4-9,12H,10-11H2,1-3H3;1H

InChI Key

WOHNEMZGSXURTM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)OC)C3=CC=CC=C31.[Cl-]

Origin of Product

United States

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